molecular formula C11H10N2O B031485 Deoxyvasicinone CAS No. 530-53-0

Deoxyvasicinone

Cat. No.: B031485
CAS No.: 530-53-0
M. Wt: 186.21 g/mol
InChI Key: VARHXCYGZKSOOO-UHFFFAOYSA-N
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Description

L-Homoarginine is a non-proteinogenic alpha-amino acid, structurally similar to arginine but with an additional methylene groupThis compound is naturally occurring and has been studied for its potential physiological and pharmacological effects, particularly in cardiovascular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Homoarginine can be synthesized through various methods. One common approach involves the reaction of lysine with cyanamide under basic conditions, followed by hydrolysis. This method typically involves the following steps:

    Reaction of Lysine with Cyanamide: Lysine is reacted with cyanamide in an aqueous solution under basic conditions (pH 9-10) to form the intermediate guanidino compound.

    Hydrolysis: The intermediate is then hydrolyzed under acidic conditions to yield L-Homoarginine.

Industrial Production Methods

Industrial production of L-Homoarginine often involves enzymatic synthesis. The enzyme ornithine transcarbamylase catalyzes the reaction of lysine with carbamoyl phosphate to produce L-Homoarginine. This method is preferred for its specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

L-Homoarginine undergoes various chemical reactions, including:

    Oxidation: L-Homoarginine can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert L-Homoarginine into simpler amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the guanidino group, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can react with the guanidino group under mild conditions.

Major Products

The major products of these reactions include various substituted guanidino derivatives, oxo compounds, and reduced amine derivatives.

Scientific Research Applications

L-Homoarginine has diverse applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Arginine: Structurally similar but lacks the additional methylene group.

    Lysine: Similar in structure but does not have the guanidino group.

    Citrulline: Another related compound involved in the urea cycle.

Uniqueness

L-Homoarginine is unique due to its additional methylene group, which imparts distinct biochemical properties. It has a higher affinity for nitric oxide synthase compared to arginine, making it particularly effective in enhancing nitric oxide production and improving endothelial function .

Properties

IUPAC Name

2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5H,3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VARHXCYGZKSOOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC3=CC=CC=C3C(=O)N2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201049
Record name 2,3-Trimethylene-4-quinazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

530-53-0
Record name Deoxyvasicinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=530-53-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Trimethylene-4-quinazolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 530-53-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159478
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Trimethylene-4-quinazolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: [] Deoxyvasicinone primarily exerts its anti-melanogenic effects by downregulating the expression of key enzymes involved in melanin synthesis. These enzymes include tyrosinase (TYR), tyrosinase-related protein 1 (TRP-1), and tyrosinase-related protein 2 (TRP-2). This downregulation reduces melanin production in melanocytes.

A: [] No, this compound does not directly inhibit tyrosinase enzymatic activity. Its anti-melanogenic effect is primarily attributed to the downregulation of TYR, TRP-1, and TRP-2 gene expression, rather than direct enzyme inhibition.

A: [] this compound attenuates melanocyte activation, leading to a decrease in melanin content. This effect was observed in B16F10 and MNT-1 cells stimulated with α-melanocyte-stimulating hormone (α-MSH). The reduction in melanin content is visually evident in microscopic images of the treated cells.

ANone: this compound has the molecular formula C11H10N2O and a molecular weight of 186.21 g/mol.

A: Yes, spectroscopic data, including 1H and 13C NMR, IR, and MS, are commonly reported in literature describing the isolation, synthesis, and characterization of this compound. [, , , ]

A: [] Yes, DFT calculations have been employed to investigate the electronic properties of this compound derivatives, particularly the influence of substituents on the redox behavior of ferrocenylmethylene-substituted derivatives.

ANone: While specific QSAR models for this compound are not extensively reported in the provided literature, the development of such models could provide valuable insights into the relationship between structure and biological activity for this class of compounds.

A: [, , , ] Studies have explored the effects of introducing substituents on the this compound core structure. For instance, halogenation of the quinazolinone ring and the introduction of ferrocenylmethylene groups have been shown to modulate biological activities, including antimicrobial and anticholinesterase activities. , , ,

A: [, ] Modifications to the pyrrolidine ring, such as the introduction of substituents at the 3-position, have been explored. These modifications can influence the reactivity and potentially the biological activity of the resulting derivatives. ,

A: [] While detailed PK/PD studies specifically on this compound are limited in the provided literature, research on its structural analog, vasicine, suggests that renal clearance plays a major role in its excretion. Further investigation is needed to fully elucidate the ADME profile of this compound.

A: [] this compound demonstrated significant skin-brightening effects in the artificial 3D pigmented skin model Melanoderm™, as confirmed by histological examination. Further in vivo studies are needed to explore its efficacy in relevant animal models and potentially in clinical settings.

A: [, ] this compound's anti-melanogenic effects have been investigated using B16F10 and MNT-1 melanoma cells. These cell lines are commonly employed to study melanin synthesis and the effects of potential anti-melanogenic agents. Additionally, this compound-donepezil hybrids have been tested in SH-SY5Y neuroblastoma cells for neuroprotective activity. ,

A: [, , , , , ] Various analytical techniques are employed to characterize and quantify this compound, including:

    A: [, , ]* Early Isolation: The isolation of this compound from natural sources, such as Peganum harmala, marked the beginning of research into its biological properties.* Development of Synthetic Routes: The establishment of various synthetic methods for this compound enabled further exploration of its derivatives and their potential applications.* Investigation of Biological Activities: Studies have progressively uncovered a range of biological activities associated with this compound and its analogs, including anti-melanogenic, antimicrobial, and anticholinesterase effects.

    A: * Medicinal Chemistry and Pharmacology: The synthesis of novel this compound derivatives and the investigation of their biological activities are prominent examples of cross-disciplinary research in these fields. [, , , ]* Natural Product Chemistry and Chemical Biology: The isolation of this compound from natural sources and the study of its biosynthesis and ecological roles represent collaborative efforts between these disciplines. [, , , , ]* Organic Chemistry and Materials Science: The incorporation of this compound moieties into organometallic frameworks, such as ferrocene derivatives, highlights the potential for cross-disciplinary research between these areas. []

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